Engineered Transaminase Process Delivers >99% Enantiomeric Excess vs. Racemic or Wild-Type Enzymatic Methods
The Codexis patent discloses engineered transaminase polypeptides that convert 3′-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with at least about 99% enantiomeric excess (e.e.) and at least about 90% conversion within 24 hours, representing a >50-fold increased rate of conversion relative to the naturally occurring reference polypeptide SEQ ID NO:2 [1]. This biocatalytic route directly provides the single (S)-enantiomer, eliminating the need for chiral resolution of racemic mixtures, which typically yields at most 50% of the desired enantiomer and requires additional separation steps.
| Evidence Dimension | Enantiomeric excess of (S)-3-(1-aminoethyl)phenol produced via biocatalytic transamination |
|---|---|
| Target Compound Data | ≥99% e.e. (engineered transaminase); ≥90% conversion in 24 h; up to 50-fold rate increase over reference SEQ ID NO:2 |
| Comparator Or Baseline | Naturally occurring transaminase (SEQ ID NO:2) — does not efficiently convert substrate; racemic synthesis — 0% e.e. (racemic mixture, 50:50 R:S) |
| Quantified Difference | ≥99% e.e. vs. 0% e.e. (racemic); >50-fold rate increase vs. wild-type enzyme; at least 30 g/L substrate loading tolerated |
| Conditions | Substrate: 3′-hydroxyacetophenone; amino donor: isopropylamine (1.5 M); cofactor: 1 mM pyridoxal phosphate; 5% v/v co-solvent; 24 h reaction |
Why This Matters
Procurement of the (S)-enantiomer produced via this engineered biocatalytic process guarantees stereochemical integrity essential for downstream API synthesis (e.g., rivastigmine), avoiding the 50% yield loss and purification burden inherent to racemic starting materials.
- [1] Codexis, Inc. (2014). Biocatalysts and methods for the synthesis of (S)-3-(1-aminoethyl)-phenol. US Patent US8852900B2. See columns 363–372, 431–440. Retrieved from https://www.sumobrain.com/patents/us/Biocatalysts-methods-synthesis-3-1/8852900.html View Source
